N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-8-9-12)16-11-14-7-4-10-17(14)13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIMCJNEIDUOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide typically involves the reaction of a pyrrolidine derivative with a cyclopropane carboxylic acid derivative. One common method involves the use of N-phenylpyrrolidine and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or the amide group.
Substitution: The phenyl group or the pyrrolidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced amide or cyclopropane derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide features a cyclopropane ring attached to a carboxamide functional group and a phenylpyrrolidine moiety. Its molecular formula is with a molecular weight of 244.33 g/mol .
The synthesis of this compound typically involves several strategies, including:
- Formation of the Cyclopropane Ring : This may involve cyclopropanation reactions using various reagents.
- Amide Bond Formation : Coupling reactions between the appropriate amine and carboxylic acid derivatives.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
Receptor Interactions
This compound exhibits potential interactions with various biological receptors, acting as either an agonist or antagonist. Preliminary studies suggest that it may influence neurotransmitter systems, which could have implications for treating neurological disorders.
Pharmacological Profiles
In vitro studies have indicated that this compound may possess significant inhibitory activity against specific ion channels, such as KCNQ2, which is crucial for neuronal excitability. The compound's IC50 values suggest potent activity, making it a candidate for further development as a therapeutic agent in central nervous system disorders .
Central Nervous System Disorders
Given its interaction with ion channels and potential neuroprotective effects, this compound is being investigated for applications in treating conditions such as epilepsy and neuropathic pain. Its ability to penetrate the blood-brain barrier enhances its suitability for these applications .
Material Science
Beyond pharmacology, the structural characteristics of this compound may also lend themselves to applications in material science. Compounds with similar structures are often explored for their properties in polymer chemistry and nanotechnology, potentially leading to innovations in drug delivery systems or smart materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Targets
The compound’s structural analogs are differentiated by substituents on the cyclopropane ring, aromatic systems, and pendant functional groups. Key examples include:
Key Observations :
- Lemborexant (E2006): The fluorinated aromatic rings and pyrimidinyloxy group enhance lipophilicity and receptor-binding affinity, making it a potent oral orexin antagonist approved for insomnia . In contrast, N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide lacks fluorination, which may reduce metabolic stability and target selectivity.
- Kinase Inhibitors (Compounds 19, 24): The sulfonamide and cyanobiphenyl substituents in these analogs improve interactions with kinase ATP-binding pockets, yielding nanomolar IC50 values . The phenylpyrrolidine group in the query compound may similarly engage hydrophobic kinase domains but with uncharacterized efficacy.
- Fungicidal Analog () : Replacement of the pyrrolidine group with a thiazole ring shifts activity toward antifungal applications, highlighting the scaffold’s adaptability .
Therapeutic Potential and Limitations
- Orexin Antagonists : Lemborexant’s clinical success underscores the therapeutic value of cyclopropanecarboxamides in sleep disorders. The query compound’s lack of fluorination and pyrimidine groups may reduce orexin receptor affinity but could be optimized for alternative GPCR targets.
- Kinase Inhibitors: The nanomolar potency of analogs like Compound 19 suggests that the query compound could be repurposed for neuroinflammatory or oncological indications with structural tweaks .
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide is a compound of interest due to its potential pharmacological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 230.31 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit various mechanisms of action, particularly as an inhibitor of certain enzymes involved in signaling pathways. For instance, it has been noted for its potential role in inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes. The compound's structural features suggest it may interact with the active sites of these enzymes, thereby modulating their activity.
1. Inhibition of Cyclooxygenase Enzymes
A study conducted on the inhibition of cyclooxygenase (COX) enzymes demonstrated that derivatives of the pyrrolidine structure, similar to this compound, showed significant inhibitory effects on COX-1 and COX-2. This inhibition could lead to anti-inflammatory effects that may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
2. Neuroprotective Effects
In vitro studies have suggested that the compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, which is crucial for memory and learning processes. By inhibiting AChE, the compound may enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s disease .
3. Antidepressant Activity
Research involving animal models has indicated that compounds with similar structural motifs exhibit antidepressant-like effects. These effects are hypothesized to be mediated through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving rat models of inflammation, this compound was administered to assess its anti-inflammatory effects. The results showed a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.
Case Study 2: Cognitive Enhancement
Another study evaluated the cognitive enhancement potential of this compound in mice subjected to memory impairment protocols. The administration of this compound resulted in improved performance in maze tests, indicating potential benefits for cognitive function.
Q & A
Q. Basic Research Focus
- Storage : Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
- Safety : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis, as analogs with similar structures may exhibit neurotoxic or irritant properties .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets like serotonin receptors or cytochrome P450 enzymes .
- ADMET Prediction : Tools like SwissADME can forecast solubility, blood-brain barrier permeability, and CYP inhibition risks for derivatives .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over time .
How should researchers address contradictory data in biological activity assays?
Q. Advanced Research Focus
- Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Orthogonal Assays : Cross-validate results using techniques like fluorescence polarization (binding) and Western blotting (downstream signaling) .
- Control Experiments : Test for off-target effects using scrambled analogs or competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
